molecular formula C8H18N2 B1283821 1-ethyl-N-methylpiperidin-4-amine CAS No. 864247-56-3

1-ethyl-N-methylpiperidin-4-amine

Cat. No. B1283821
Key on ui cas rn: 864247-56-3
M. Wt: 142.24 g/mol
InChI Key: FYPFTVGAZOKJRE-UHFFFAOYSA-N
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Patent
US08288538B2

Procedure details

To a solution of 40% methylamine in methanol (1.26 g) were added acetonitrile (150 ml), 1-ethyl-4-piperidone (2.0 ml) and acetic acid (0.932 ml), followed by addition of sodium triacetoxyborohydride (6.59 g) and stirring for 1 hr. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (20 ml), and the reaction mixture was concentrated under reduced pressure. The resultant residue was suspended in methanol (20 ml), the solid was removed by filtration and washed with methanol (20 ml). The filtrate was concentrated under reduced pressure, the resultant residue was suspended in tetrahydrofuran (50 ml). The solid was removed by filtration and washed with tetrahydrofuran (100 ml). The filtrate was concentrated under reduced pressure to provide a crude product of the titled compound as a pale yellow oil (3.33 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
solvent
Reaction Step One
Quantity
0.932 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH2:3]([N:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)[CH3:4].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])O.[Na+]>CO.C(O)(=O)C.C(#N)C>[CH2:3]([N:5]1[CH2:10][CH2:9][CH:8]([NH:2][CH3:1])[CH2:7][CH2:6]1)[CH3:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N1CCC(CC1)=O
Name
Quantity
1.26 g
Type
solvent
Smiles
CO
Name
Quantity
0.932 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.59 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
WASH
Type
WASH
Details
washed with methanol (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)N1CCC(CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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